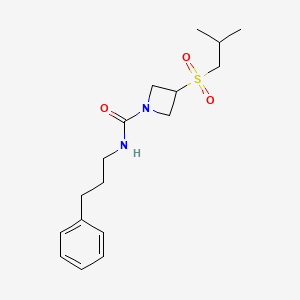

3-(isobutylsulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(2-methylpropylsulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-14(2)13-23(21,22)16-11-19(12-16)17(20)18-10-6-9-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOZQDLVZOARNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isobutylsulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.

Introduction of the Isobutylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using reagents like isobutylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Phenylpropyl Group: The final step involves the coupling of the phenylpropyl group to the azetidine ring, which can be achieved through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(isobutylsulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and materials.

Biology: As a probe or tool for studying biological processes and pathways.

Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Use in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 3-(isobutylsulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Piperidine-Carboxamides (PIPC Series)

Key Compounds :

- PIPC1: (R)-1-(4-Chlorophenyl)-N-(3-(4-fluorophenyl)-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propyl)cyclopentane-1-carboxamide

- PIPC2: (R)-1-(4-Chlorophenyl)-N-(2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)-3-phenylpropyl)cyclopentane-1-carboxamide

Structural Differences :

- Core: Piperidine (6-membered) vs. azetidine (4-membered).

- Substituents : PIPCs feature hydroxyl and trifluoromethyl groups on the piperidine ring, while the target compound has an isobutylsulfonyl group. The sulfonyl group increases polarity and hydrogen-bond acceptor capacity compared to PIPCs’ hydroxyl groups .

- Pharmacophore : PIPCs include cyclopentane-carboxamide, absent in the target compound, suggesting divergent biological targets.

Benzamide Derivatives ()

Key Compounds :

- Compounds 13–17: Benzamides with phenylpropylamine backbones and substituents like cyanomethoxy, propenyloxy, or alkoxy groups.

Structural Differences :

- Core : Benzamide vs. azetidine-carboxamide. The azetidine core may confer distinct steric and electronic profiles.

- Substituents: The target’s isobutylsulfonyl group differs from oxygen-based substituents (e.g., cyanomethoxy in Compound 13), altering solubility and metabolic stability. The 3-phenylpropyl chain in the target compound is structurally analogous to the phenylpropan-2-yl groups in benzamide derivatives, suggesting shared lipophilic characteristics .

Imidazolylpropyl Benzamides ()

Key Compounds :

- N-(3-(1H-imidazol-1-yl)propyl)benzamides with nitro, trifluoromethyl, or biphenyl substituents.

Structural Differences :

- Core : Imidazole-linked benzamide vs. azetidine-carboxamide. The imidazole ring in these compounds introduces aromaticity and basicity, absent in the target compound.

- Substituents : Electron-withdrawing groups (e.g., nitro in Compound 8) enhance electrophilicity, whereas the target’s sulfonyl group may stabilize negative charge. The phenylpropyl chain in the target compound mirrors the imidazolylpropyl chain in length but lacks heteroaromaticity .

Azetidine Carboxamides ()

Key Compounds :

- 3-(Hydroxymethyl)-N-[1-(methylsulfanyl)propan-2-yl]azetidine-1-carboxamide

- 3-(Hydroxymethyl)-N-[2-(methylsulfanyl)propyl]azetidine-1-carboxamide

Structural Differences :

- Substituents : Hydroxymethyl and methylsulfanyl groups vs. isobutylsulfonyl and 3-phenylpropyl. The sulfonyl group (SO2) in the target compound is more polar and oxidation-resistant than sulfanyl (S-Me) groups, which are prone to metabolic oxidation .

- Backbone : Both share the azetidine-carboxamide core, but the target’s 3-phenylpropyl chain increases steric bulk compared to the shorter methylsulfanylpropyl chains in Enamine’s compounds.

Data Table: Structural and Functional Comparison

Research Implications

- Target Selectivity : The azetidine core may improve selectivity for compact binding pockets compared to piperidine derivatives.

- Solubility : The sulfonyl group enhances aqueous solubility relative to methylsulfanyl or benzamide analogues, critical for bioavailability .

- Synthetic Feasibility : The synthesis route for the target compound likely parallels methods for imidazolylpropyl benzamides (e.g., acyl chloride reactions), though purification steps may differ due to sulfonyl group stability .

Biological Activity

3-(Isobutylsulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of specific biological pathways. This article explores its biological activity, mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes an azetidine ring, a sulfonyl group, and a phenylpropyl moiety, contributing to its unique biological properties.

Research indicates that this compound acts primarily as a Janus kinase (JAK) inhibitor . JAKs are critical in the signaling pathways for various cytokines and growth factors, influencing immune responses and inflammation. By inhibiting JAK activity, this compound may reduce inflammatory processes and modulate immune function, making it a candidate for treating autoimmune diseases and certain cancers .

Pharmacological Profiles

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

- Anti-inflammatory Effects : The compound demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures, suggesting its potential in treating inflammatory diseases.

- Antiviral Properties : Preliminary studies have indicated that it may inhibit viral replication, particularly in the context of HIV treatment .

- Cell Proliferation : In cancer models, it showed promise in reducing cell proliferation rates in specific cancer cell lines.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced levels of IL-6 and TNF-alpha | |

| Antiviral | Inhibition of HIV replication | |

| Cell Proliferation | Decreased proliferation in cancer cells |

Case Study 1: Anti-inflammatory Properties

In a controlled laboratory study, researchers treated macrophages with varying concentrations of the compound. Results showed a dose-dependent decrease in the secretion of IL-6 and TNF-alpha, key mediators in inflammatory responses. This suggests potential applications in diseases characterized by chronic inflammation such as rheumatoid arthritis.

Case Study 2: Antiviral Efficacy

A study focusing on HIV-infected cell lines revealed that treatment with this compound led to a significant reduction in viral load compared to untreated controls. This positions the compound as a potential candidate for further development as an antiviral agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 3-(isobutylsulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Begin with azetidine ring formation via cyclization of a β-amino alcohol precursor, followed by sulfonylation using isobutylsulfonyl chloride. For the carboxamide moiety, employ coupling agents like HATU or EDC with 3-phenylpropylamine. Optimize reaction parameters (temperature, solvent, stoichiometry) using Design of Experiments (DoE) approaches to maximize yield . Monitor intermediates via TLC or HPLC and confirm purity (>98%) using reverse-phase HPLC with UV detection .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. Employ ¹H/¹³C NMR to verify substituent positions, focusing on azetidine ring protons (δ 3.5–4.5 ppm) and sulfonyl group resonance (δ ~3.1 ppm). X-ray crystallography can resolve stereochemical ambiguities, while FT-IR validates sulfonyl (S=O, ~1350 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) functional groups .

Q. How should researchers handle safety protocols for handling sulfonamide derivatives like this compound?

- Methodological Answer : Follow OSHA guidelines for sulfonamides: use fume hoods for synthesis, wear nitrile gloves, and store the compound in airtight containers under inert gas. Conduct a hazard analysis (e.g., NFPA ratings) for flammability and reactivity. Include acute toxicity testing (LD50 in rodents) in pre-clinical workflows .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model protonation states of the sulfonyl and carboxamide groups. Use software like Gaussian or ORCA to simulate hydrolysis pathways at pH 1–14. Validate predictions experimentally via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What strategies resolve contradictions in solubility data between in silico predictions and experimental results?

- Methodological Answer : Cross-validate solubility using shake-flask (experimental) vs. COSMO-RS (computational) methods. If discrepancies persist, assess polymorphic forms via DSC/TGA and revise computational models to include solvent-solute interaction parameters (e.g., Hansen solubility parameters) .

Q. How can in vivo metabolic pathways of this compound be systematically investigated?

- Methodological Answer : Administer radiolabeled (¹⁴C) compound to rodent models and track metabolites via LC-MS/MS. Identify phase I metabolites (oxidation, hydrolysis) and phase II conjugates (glucuronidation). Compare results with hepatic microsome assays (human/rat) to infer interspecies variability .

Q. What methodologies optimize enantiomeric purity during large-scale synthesis?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak AD-H column) for analytical separation. For preparative-scale resolution, use enzymatic kinetic resolution with lipases (e.g., Candida antarctica) or asymmetric catalysis with Pd/BINAP complexes. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. How do reaction fundamentals inform reactor design for scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.